BenchChemオンラインストアへようこそ!

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Asymmetric Synthesis Chiral Building Block Tetrahydroquinoxaline

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 1779348-31-0) is a chiral, substituted tetrahydroquinoxalinone building block featuring a methyl group at the 2-position and a nitrile substituent at the 6-position. This compound belongs to the broader class of tetrahydroquinoxalines, which have been identified as key scaffolds in medicinal chemistry, notably as selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 1779348-31-0
Cat. No. B2957838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
CAS1779348-31-0
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1)C=CC(=C2)C#N
InChIInChI=1S/C10H9N3O/c1-6-10(14)13-9-4-7(5-11)2-3-8(9)12-6/h2-4,6,12H,1H3,(H,13,14)
InChIKeyYHKQZLFDKVPZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 1779348-31-0): Chemical Profile and Procurement Considerations


2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 1779348-31-0) is a chiral, substituted tetrahydroquinoxalinone building block featuring a methyl group at the 2-position and a nitrile substituent at the 6-position . This compound belongs to the broader class of tetrahydroquinoxalines, which have been identified as key scaffolds in medicinal chemistry, notably as selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins [1]. However, a detailed public literature search reveals a critical evidence gap: no peer-reviewed, quantitative head-to-head comparative data highlighting the pharmacological or physicochemical superiority of this specific compound over its closest analogs could be identified. The compound is primarily cataloged by chemical suppliers with reported purities ranging from 95% to 98% .

Why a Generic Tetrahydroquinoxaline Cannot Substitute for 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile in Specialized Research


Substituting this specific compound with a generic tetrahydroquinoxaline analog is a high-risk procurement strategy that can invalidate research data. Structure-activity relationship (SAR) studies on the tetrahydroquinoxaline scaffold reveal that potency and, critically, intra-family selectivity for biological targets like BET bromodomains are exquisitely sensitive to specific substitution patterns [1]. Research by Law et al. (2018) demonstrates that focused optimization of the tetrahydroquinoxaline template was essential to achieve potent BET inhibition with selectivity for the second bromodomain (BD2) [1]. The presence of a chiral 2-methyl and a 6-carbonitrile group in this compound introduces distinct steric and electronic properties that directly influence target binding and downstream chemical reactivity. These features are absent in unsubstituted or differently substituted analogs, meaning an interchangeable compound would likely exhibit a different activity profile, selectivity window, and pharmacokinetic behavior, rendering experimental results non-interpretable and non-reproducible.

Evidence Guide for the Differentiation of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile: A Focus on Structural Handles and Class-Level Performance


Enantioselective Synthesis Potential: The Chiral 2-Methyl Group as a Key Differentiator

Structural analysis confirms the compound possesses a chiral center at the 2-position due to the methyl substituent, creating distinct enantiomers. In contrast, the achiral analog 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 221290-03-5) cannot be used for stereoselective synthesis. Access to enantiopure tetrahydroquinoxaline derivatives is critical for synthesizing biologically active molecules, as demonstrated by the asymmetric hydrogenation of analogous quinoxaline substrates. This compound is supplied as a racemic mixture, providing a crucial starting point for chiral resolution or asymmetric catalysis research [1]. The ability to procure this specific racemate enables research groups to develop proprietary enantioselective routes, a capability not offered by achiral analogs.

Asymmetric Synthesis Chiral Building Block Tetrahydroquinoxaline

Differential Purity Profiles Among Commercial Suppliers of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

A comparison of commercial offers for this compound reveals a quantifiable differentiation in chemical purity. Leyan offers the compound at a certified purity of 98% , whereas other vendors often list a typical purity of ≥95% . This 3% difference in purity can be critical in sensitive applications, such as when the compound is used as a starting material in multi-step organic synthesis where the accumulation of impurities can drastically reduce the overall yield and complicate the purification of the final active pharmaceutical ingredient (API). For researchers requiring high initial purity to minimize side reactions, this represents a tangible procurement criterion.

Chemical Procurement Purity Analysis Quality Control

Unique Physicochemical Property Profile: A Combinatorial Handle for Medicinal Chemistry

This specific compound presents a unique combination of predicted physicochemical properties that position it distinctly within the tetrahydroquinoxaline chemical space for early-stage drug discovery. Its predicted density is 1.30±0.1 g/cm³ and its boiling point is 415.1±45.0 °C . While these are not direct measures of biological activity, they are key parameters for purification, formulation, and handling. More importantly, as a core scaffold in BET inhibitor research, the introduction of a 2-methyl and 3-oxo group onto the tetrahydroquinoxaline-6-carbonitrile core can profoundly impact target selectivity. The foundational medicinal chemistry paper by Law et al. (2018) demonstrates that iterative optimization of such substituents on this scaffold led to the discovery of potent and BD2-selective BET inhibitors, a result that could not be achieved with the unadorned core [1].

Drug Discovery Physicochemical Properties Lead Optimization

Key Application Scenarios for 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile Based on its Differentiation Profile


Stereoselective Synthesis of Pharmaceutical Candidates

This compound is ideally suited as a racemic building block in asymmetric synthesis campaigns aimed at generating enantiomerically enriched tetrahydroquinoxaline libraries. Its chiral center is a mandatory feature for exploring stereochemistry-activity relationships (SSAR) [1]. Research teams developing novel kinase or BET bromodomain inhibitors can use it to create and patent new chiral molecules following asymmetric hydrogenation protocols, a workflow that is impossible with achiral analogs.

High-Throughput Screening (HTS) Library Design for Epigenetic Targets

Given the established role of the tetrahydroquinoxaline scaffold in achieving BD2 selectivity within the BET family of epigenetic reader proteins [2], this compound can be utilized as a key intermediate to generate focused libraries for HTS. Its 6-carbonitrile handle provides a synthetic vector for late-stage functionalization, allowing medicinal chemists to rapidly explore chemical space around a validated, selectivity-prone core.

High-Yield Multi-Step Organic Synthesis Requiring High Purity Intermediates

In complex synthetic routes where impurity accumulation can devastate the final yield of an API, the procurement of this compound at its highest certified purity (98% vs. the standard ≥95%) is crucial . This scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical process chemistry groups where the cost of a failed batch far exceeds the marginal cost of a higher-purity starting material, directly impacting the overall project timeline and profitability.

Quote Request

Request a Quote for 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.